3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
Overview
Description
3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H16N2O2 and its molecular weight is 280.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Antibacterial Properties
- Heterocyclic Synthesis with Thiophene-2-Carboxamide : Studies have shown the synthesis of compounds like 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide, which are further used to create derivatives with potential as antibiotics against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Synthesis of Benzofuro[3,2‐d]pyrimidines
- Synthesis and Biological Activity of Some Benzofuro[3,2‐d]pyrimidines : This research explores the condensation of ethyl 3-amino-2-benzofuran carboxylate with various agents, leading to compounds screened for their antibacterial and antifungal activities (Bodke & Sangapure, 2003).
Novel Synthesis Techniques
- OxymaPure/DIC Method for Synthesis of Amino Acid Ester Derivatives : This method shows the efficient synthesis of α-ketoamide derivatives using OxymaPure and DIC, yielding high purity and excellent yield, demonstrating the compound's potential in novel synthetic methods (El‐Faham et al., 2013).
Crystal Structure Analysis
- Crystal Structure of Benzene Tricarboxamide Supramolecular Polymers : The synthesis and structural analysis of N,N′,N′′-trialkylbenzene-1,3,5-carboxamides revealed insights into hydrogen bonding and crystal packing, which are important for understanding molecular interactions and designing new materials (Jiménez et al., 2009).
Applications in Polymer Science
- Synthesis and Application in Rigid-Rod Polyamides and Polyimides : Research on diamino-diphenyl-p-terphenyl and similar compounds for creating rigid-rod polyamides and polyimides offers insights into the creation of new materials with excellent thermooxidative stability (Spiliopoulos et al., 1998).
Diuretic Activity
- Diuretic Activity of Biphenyl Benzothiazole-2-Carboxamide Derivatives : A study synthesized and screened compounds for their in vivo diuretic activity, highlighting the potential of these compounds in medical applications (Yar & Ansari, 2009).
Synthesis of Nucleosides
- Synthesis of Adenine Nucleosides of Cyclic α-Amino Acids : This study involved the synthesis of nucleoside-derivatives with α-amino acid structure, contributing to the understanding of nucleoside chemistry and potential therapeutic applications (Yanagisawa et al., 1970).
Antinociceptive Activity
- Synthesis and Antinociceptive Activity of N-Substituted Derivatives : Research on the synthesis of certain derivatives and their study for antinociceptive activity contributes to the exploration of new analgesic drugs (Shipilovskikh et al., 2020).
Properties
IUPAC Name |
3-amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-11-7-9-12(10-8-11)19-17(20)16-15(18)13-5-3-4-6-14(13)21-16/h3-10H,2,18H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIRQSAPWBLDJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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